1-(5-bromo-1H-indol-3-yl)ethan-1-ol
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Overview
Description
“1-(5-bromo-1H-indol-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1553992-62-3 . It has a molecular weight of 240.1 . This compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-6,12-13H,1H3
. This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) in the molecule .
Physical and Chemical Properties Analysis
“this compound” is a powder that has a molecular weight of 240.1 .
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds has been utilized to synthesize derivatives that are characterized through spectroscopic, thermal tools, and X-ray crystal diffraction. Analysis of the crystal structure using Hirshfeld surface and 2D fingerprint plots revealed several short intermolecular interactions, indicating potential for diverse chemical applications (Barakat et al., 2017).
Antimicrobial and Antifungal Activities
Novel 1H-indole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans, highlighting their potential in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Synthesis and Structural Evaluation
The synthesis of 5-methyl-6-acetyl substituted indole and gramine derivatives has been reported, showcasing the potential of these compounds in various chemical syntheses. The crystal structures of these compounds were determined, providing insights into their chemical behavior and potential applications (Kukuljan et al., 2016).
Eco-Friendly Synthesis Approaches
Research has developed eco-friendly synthesis methods for pharmaceutically interesting derivatives using sulfamic acid as an organo-catalyst. These methods are noted for their mild reaction conditions, excellent yields, and eco-friendliness, which is crucial for sustainable chemistry practices (Brahmachari & Banerjee, 2014).
DNA-Binding Analysis for Anticancer Potential
A study on the synthesis, characterization, and DNA-binding analysis of a new N3S2 Schiff base ligand and its Cu(ii) complexes reveals their potential as anticancer agents. The complexes showed strong binding affinity to CT-DNA, suggesting their applicability in designing new metal-based chemotherapy drugs (Warad et al., 2020).
Safety and Hazards
Future Directions
Indole derivatives, such as “1-(5-bromo-1H-indol-3-yl)ethan-1-ol”, have been the focus of various research studies due to their broad range of chemical and biological properties . They are key intermediates in the preparation of biologically active compounds and play a significant role in cell biology . Therefore, future research may focus on exploring the potential applications of “this compound” in various fields, including medicine and pharmacology .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-6,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZKZYXTCXBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=C1C=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553992-62-3 |
Source
|
Record name | 1-(5-bromo-1H-indol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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